Amg perk 44

Description

Properties

IUPAC Name |

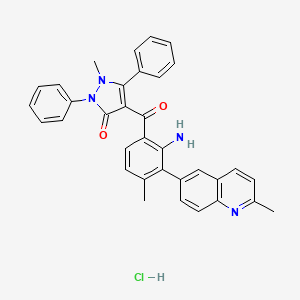

4-[2-amino-4-methyl-3-(2-methylquinolin-6-yl)benzoyl]-1-methyl-2,5-diphenylpyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N4O2.ClH/c1-21-14-18-27(31(35)29(21)25-17-19-28-24(20-25)16-15-22(2)36-28)33(39)30-32(23-10-6-4-7-11-23)37(3)38(34(30)40)26-12-8-5-9-13-26;/h4-20H,35H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAKBTDDCHJCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4)N)C5=CC6=C(C=C5)N=C(C=C6)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG PERK 44

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of AMG PERK 44, a potent and selective inhibitor of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The document delves into the intricate role of the PERK signaling pathway in cancer biology, detailing how its inhibition by this compound can represent a promising therapeutic strategy. This guide offers a compilation of preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to support further research and development in this area.

Introduction: The PERK Signaling Pathway in Cancer

The Unfolded Protein Response (UPR) is a crucial cellular stress response mechanism activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is mediated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), Activating transcription factor 6 (ATF6), and PERK. In the context of cancer, the tumor microenvironment, characterized by hypoxia, nutrient deprivation, and oxidative stress, leads to chronic ER stress, making cancer cells highly dependent on the UPR for survival and adaptation.

PERK, a type I transmembrane protein, plays a multifaceted role in cancer progression.[1][2] Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. This adaptive response helps to reduce the protein load on the ER. However, this phosphorylation also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and autophagy, all of which contribute to tumor cell survival and resistance to therapy.[3] Consequently, inhibiting the PERK pathway presents a rational approach to disrupt these pro-survival mechanisms in cancer cells.

This compound: A Potent and Selective PERK Inhibitor

This compound is a highly selective and orally active small molecule inhibitor of PERK.[4][5] Its targeted action against PERK makes it a valuable tool for investigating the therapeutic potential of PERK inhibition in various cancer models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| PERK IC50 | 6 nM | [4] |

| GCN2 IC50 | 7300 nM | [4] |

| B-Raf IC50 | >1000 nM | [4] |

| Selectivity (GCN2/PERK) | ~1217-fold | [4] |

| Selectivity (B-Raf/PERK) | >167-fold | [4] |

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Dosing | Reference |

| ED50 (pPERK inhibition) | Mouse | 3 mg/kg | Oral | [4] |

| ED90 (pPERK inhibition) | Mouse | 60 mg/kg | Oral | [4] |

| Clearance (CL) | Rat | 1.6 L/h/kg | 1 mg/kg IV | [4] |

| Volume of Distribution (Vss) | Rat | 3.6 L/kg | 1 mg/kg IV | [4] |

| Mean Residence Time (MRT) | Rat | 2.3 hours | 1 mg/kg IV | [4] |

| Clearance (CL) | Mouse | 1.6 L/h/kg | 1 mg/kg IV | [4] |

| Volume of Distribution (Vss) | Mouse | 3.6 L/kg | 1 mg/kg IV | [4] |

| Mean Residence Time (MRT) | Mouse | 2.3 hours | 1 mg/kg IV | [4] |

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of PERK. By binding to the ATP-binding pocket of the PERK kinase domain, this compound prevents the autophosphorylation and subsequent activation of PERK. This inhibition blocks the downstream signaling cascade, leading to several key anti-tumor effects:

-

Inhibition of eIF2α Phosphorylation: Prevents the attenuation of global protein synthesis and the selective translation of pro-survival factors like ATF4.

-

Suppression of ATF4-mediated Gene Expression: Downregulates genes involved in amino acid synthesis, antioxidant defense, and autophagy, thereby increasing cellular stress and promoting apoptosis in cancer cells.

-

Sensitization to Chemotherapy and Radiotherapy: By abrogating the adaptive UPR, this compound can render cancer cells more susceptible to conventional cancer therapies.

Signaling Pathway Diagram

The following diagram illustrates the PERK signaling pathway and the point of intervention by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Unfolded protein response mediator PERK governs myeloid cell-driven immunosuppression in tumors through inhibition of STING signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to AMG PERK 44 and the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective PERK inhibitor, AMG PERK 44, and its interaction with the Unfolded Protein Response (UPR), a critical cellular stress signaling network. The content herein is intended to serve as a detailed resource, offering insights into the mechanism of action, quantitative data, experimental methodologies, and the broader context of targeting the PERK pathway in research and therapeutic development.

The Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a substantial portion of the cell's proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, and high protein synthesis demand, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2][3] To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][4][5][6]

The UPR is orchestrated by three ER-resident transmembrane sensor proteins:

-

Inositol-requiring enzyme 1 (IRE1)

-

Activating transcription factor 6 (ATF6)

Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein GRP78/BiP.[2][7] Upon the accumulation of unfolded proteins, GRP78/BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[2][5][7] The primary goal of the UPR is to restore proteostasis by attenuating protein synthesis, increasing the production of chaperones to enhance protein folding capacity, and promoting the degradation of misfolded proteins.[2] However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response to eliminate damaged cells.[2][4][6]

The PERK Signaling Pathway

The PERK branch of the UPR plays a crucial role in the immediate response to ER stress.[5] Upon activation through dissociation from GRP78/BiP, PERK molecules oligomerize and trans-autophosphorylate.[1][8] Activated PERK then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[5]

Phosphorylation of eIF2α leads to two primary outcomes:

-

Global Attenuation of Protein Synthesis: Phosphorylated eIF2α inhibits its guanine nucleotide exchange factor, eIF2B, which is essential for the initiation of translation.[8] This global reduction in protein synthesis lessens the load of newly synthesized proteins entering the already stressed ER.[2]

-

Selective Translation of Specific mRNAs: Paradoxically, the phosphorylation of eIF2α facilitates the translation of certain mRNAs containing upstream open reading frames in their 5' untranslated regions.[5] The most notable of these is the activating transcription factor 4 (ATF4).[1][2]

ATF4, in turn, translocates to the nucleus and induces the expression of genes involved in amino acid metabolism, antioxidant responses, and protein folding.[2] Under prolonged ER stress, ATF4 also promotes the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][4] CHOP contributes to cell death by suppressing the anti-apoptotic protein BCL-2 and inducing pro-apoptotic factors.[4]

This compound: A Potent and Selective PERK Inhibitor

This compound is an orally active and highly selective small molecule inhibitor of PERK.[9] It belongs to the 1H-pyrazol-3(2H)-one class of compounds.[9] As a PERK inhibitor, this compound serves as a critical tool for investigating the physiological and pathological roles of the PERK pathway and holds potential for therapeutic applications in diseases where UPR dysregulation is implicated, such as cancer and neurodegenerative disorders.[6]

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of PERK and preventing its autophosphorylation and subsequent activation.[10] By inhibiting PERK, this compound blocks the phosphorylation of eIF2α, thereby preventing the downstream consequences of PERK activation, including the attenuation of global protein synthesis and the selective translation of ATF4.[11] This action can rescue protein synthesis in cells under ER stress and modulate the cellular response to the accumulation of misfolded proteins.[12]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC₅₀ (PERK) | 6 nM | TR-FRET Assay | Cell-free | [9][12][13][14] |

| IC₅₀ (cell pPERK) | 84 nM | Cell-free | - | [9][12] |

| EC₅₀ | 400 nM | Protein Synthesis Rescue | U2OS cells | [12] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC₅₀ | Fold Selectivity vs. PERK | Reference |

| PERK | 6 nM | - | [9][12][13][14] |

| GCN2 | 7,300 nM | >1000-fold | [9][12][14] |

| B-Raf | >1,000 nM | >160-fold | [9][12][14] |

| Other Kinases (panel of 387) | - | High selectivity | [13] |

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Value | Species | Administration | Reference |

| Clearance (CL) | 1.6 L/h·kg | Sprague-Dawley rats & CD-1 mice | Intravenous (1 mg/kg) | [9] |

| Volume of Distribution (Vss) | 3.6 L/kg | Sprague-Dawley rats & CD-1 mice | Intravenous (1 mg/kg) | [9] |

| Mean Residence Time (MRT) | 2.3 hours | Sprague-Dawley rats & CD-1 mice | Intravenous (1 mg/kg) | [9] |

| ED₅₀ | 3 mg/kg | - | Oral | [9] |

| ED₉₀ | 60 mg/kg | - | Oral | [9] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PERK kinase activity in a cell-free system.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the phosphorylation of a substrate by PERK. The assay relies on the transfer of energy between a donor fluorophore (e.g., on an anti-tag antibody) and an acceptor fluorophore (e.g., on a phosphorylation-specific antibody) when they are in close proximity.

-

Protocol:

-

Recombinant PERK kinase domain is incubated with a biotinylated substrate peptide and ATP in a reaction buffer.

-

Serial dilutions of this compound (or vehicle control) are added to the reaction wells.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and APC-labeled anti-phospho-substrate antibody) are added.

-

After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[10]

-

-

Objective: To assess the ability of this compound to inhibit PERK activation in a cellular context.

-

Principle: ER stress induces the autophosphorylation of PERK at specific residues (e.g., Thr980), which is a marker of its activation. Western blotting with a phospho-specific antibody can detect this event.

-

Protocol:

-

Culture cells (e.g., U2OS, HCT116) to a suitable confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle for a specified time.

-

Induce ER stress using an agent like tunicamycin or thapsigargin for a defined period.[15]

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against phospho-PERK (e.g., Thr980) and total PERK. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

-

Incubate with appropriate secondary antibodies conjugated to HRP or a fluorescent dye.

-

Visualize the protein bands using chemiluminescence or fluorescence imaging.

-

Quantify band intensities to determine the ratio of phosphorylated PERK to total PERK.

-

-

Objective: To evaluate the in vivo efficacy of this compound in inhibiting PERK autophosphorylation.

-

Principle: A Matrigel™ plug containing cells with a doxycycline-inducible PERK expression system is implanted subcutaneously in mice. Oral administration of doxycycline induces PERK expression and activation, which can then be measured following treatment with the inhibitor.

-

Protocol:

-

Prepare a suspension of cells (e.g., U2OS with inducible PERK) in Matrigel™.

-

Inject the cell-Matrigel™ suspension subcutaneously into mice.

-

Induce PERK expression by providing doxycycline in the drinking water or through oral gavage.

-

Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg).[12]

-

At a specified time point (e.g., 4 hours post-dose), excise the Matrigel™ plugs.

-

Homogenize the plugs and prepare protein lysates.

-

Analyze the levels of intratumoral PERK autophosphorylation using the Western blot protocol described in section 5.2.

-

Calculate the effective dose (ED₅₀ and ED₉₀) required to inhibit PERK phosphorylation by a certain percentage.[9]

-

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of the PERK kinase, a central component of the Unfolded Protein Response. Its demonstrated activity in both in vitro and in vivo models makes it an invaluable chemical probe for dissecting the complex roles of the PERK/eIF2α/ATF4 signaling axis in health and disease. For professionals in drug development, the data presented on this compound underscores the feasibility of selectively targeting a single branch of the UPR. Further investigation into the therapeutic potential of PERK inhibition with specific agents like this compound is warranted in oncology, neurodegeneration, and other pathologies linked to chronic ER stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Pathways: The PERKs and Pitfalls of Targeting the Unfolded Protein Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress [frontiersin.org]

- 4. The Unfolded Protein Response in Sarcomas: From Proteostasis to Therapy Resistance | MDPI [mdpi.com]

- 5. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Unfolded Protein Response - Discovery On Target - ..I-PROD-1-CIIProd_153 [discoveryontarget.com]

- 7. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Probe AMG-PERK-44 | Chemical Probes Portal [chemicalprobes.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound | PERK | Tocris Bioscience [tocris.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PERK in ER Stress Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations to this environment, caused by factors such as hypoxia, nutrient deprivation, or high protein synthesis demand, lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR is orchestrated by three ER-transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and Protein Kinase R (PKR)-like ER Kinase (PERK).[2][3] This guide provides an in-depth examination of the PERK signaling pathway, a central regulator of the UPR that governs cell fate decisions between adaptation and apoptosis. We will explore its activation mechanism, downstream signaling cascades, role in critical cellular processes, and the experimental protocols used to investigate its function.

The PERK Activation Mechanism

Under homeostatic conditions, PERK is maintained in an inactive, monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[2][4] The luminal domain of PERK is bound by BiP, preventing its activation.[5] Upon the accumulation of unfolded proteins in the ER lumen, BiP preferentially binds to these misfolded proteins, leading to its dissociation from PERK.[4][6][7]

This dissociation allows PERK monomers to oligomerize, primarily through homodimerization, and undergo trans-autophosphorylation on their cytosolic kinase domains.[2][5][6][8] This phosphorylation event activates the kinase, initiating the downstream signaling cascade.[7]

Caption: PERK activation is initiated by BiP dissociation upon ER stress.

Canonical PERK Signaling: The eIF2α-ATF4 Axis

The primary and most well-characterized function of activated PERK is to phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4][9] This phosphorylation event does not prevent the formation of the eIF2-GTP-tRNAiMet ternary complex but inhibits the GDP-GTP exchange activity of its guanine nucleotide exchange factor, eIF2B. This leads to a global attenuation of cap-dependent mRNA translation.[9][10]

This translational arrest serves two main purposes:

-

It reduces the influx of newly synthesized proteins into the already stressed ER, alleviating the protein folding load.[8][11]

-

It allows for the selective translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably, Activating Transcription Factor 4 (ATF4).[10][12][13]

ATF4 is a key transcription factor that orchestrates a large-scale transcriptional program to manage ER stress. The outcome of ATF4 activation is context-dependent and hinges on the duration and severity of the stress.

The Adaptive Response

During initial or mild ER stress, ATF4 promotes cell survival by upregulating genes involved in:

-

Protein Folding: Induction of ER chaperones to increase the protein folding capacity.[7]

-

Amino Acid Metabolism and Transport: Enhancing the cellular machinery for amino acid synthesis and import.[11]

-

Antioxidant Response: Upregulating genes that protect the cell from oxidative damage, which often accompanies ER stress.[10][11]

The Pro-Apoptotic Switch

Under conditions of prolonged or severe ER stress, the adaptive response fails, and the PERK-ATF4 axis switches to a pro-apoptotic program.[12] ATF4 induces the expression of the transcription factor C/EBP homologous protein (CHOP), also known as GADD153.[11][14][15]

CHOP is a critical mediator of ER stress-induced apoptosis and functions by:

-

Downregulating anti-apoptotic proteins: Suppressing the synthesis of proteins like Bcl-2.[12][16]

-

Upregulating pro-apoptotic proteins: Increasing the expression of proteins such as BIM and PUMA.[16]

-

Promoting Oxidative Stress: Transcriptionally inducing ERO1 (ER oxidoreductin 1), which leads to the production of reactive oxygen species (ROS).[16]

-

Inducing GADD34: ATF4 also induces the Growth Arrest and DNA Damage-inducible protein 34 (GADD34), which forms a complex with protein phosphatase 1 (PP1) to dephosphorylate eIF2α.[13][15] While this creates a negative feedback loop to eventually restore protein synthesis, sustained CHOP and GADD34 expression under chronic stress contributes to cell death.[15]

Caption: PERK phosphorylates eIF2α, leading to adaptation or apoptosis via ATF4/CHOP.

Non-Canonical PERK Signaling

Beyond the canonical eIF2α/ATF4 axis, activated PERK can directly phosphorylate other substrates to regulate cellular homeostasis.

Nrf2 and the Antioxidant Response

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor for the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. PERK can directly phosphorylate Nrf2, promoting its dissociation from Keap1 and its subsequent translocation to the nucleus.[9][13] There, Nrf2 induces the expression of detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), providing another layer of protection against ER stress-induced oxidative damage.[10][17]

Regulation of Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain homeostasis. The PERK pathway is a significant inducer of autophagy in response to ER stress.[3][18] This is primarily mediated by the ATF4-CHOP axis, which transcriptionally upregulates key autophagy-related genes (ATGs), such as ATG5, ATG7, and LC3.[3][10][19] This induction of autophagy serves as a pro-survival mechanism, helping to clear the aggregated proteins that cause ER stress.[18]

Caption: PERK signaling induces autophagy as a pro-survival response to ER stress.

Quantitative Data Summary

The following tables represent typical quantitative data obtained from experiments investigating the PERK pathway.

Table 1: Gene Expression Changes Following ER Stress Induction (Data presented as fold change relative to untreated control, measured by qPCR at 8 hours post-treatment)

| Gene | Vehicle Control | Tunicamycin (1 µg/mL) | Thapsigargin (1 µM) |

| ATF4 | 1.0 | 4.5 ± 0.6 | 5.2 ± 0.8 |

| CHOP (DDIT3) | 1.0 | 15.2 ± 2.1 | 18.9 ± 2.5 |

| GADD34 | 1.0 | 12.8 ± 1.5 | 14.3 ± 1.9 |

| BiP (HSPA5) | 1.0 | 6.7 ± 0.9 | 7.5 ± 1.1 |

| ACTB (Control) | 1.0 | 1.0 ± 0.1 | 1.1 ± 0.2 |

Table 2: Protein Phosphorylation and Expression Levels (Data presented as relative band density normalized to loading control, measured by Western Blot)

| Protein | Time after Thapsigargin (1 µM) | |||

| 0 hr | 2 hr | 8 hr | 16 hr | |

| p-PERK / PERK | 1.0 | 5.8 ± 0.7 | 4.1 ± 0.5 | 2.3 ± 0.4 |

| p-eIF2α / eIF2α | 1.0 | 8.2 ± 1.1 | 6.5 ± 0.9 | 3.1 ± 0.5 |

| ATF4 / Tubulin | 1.0 | 3.9 ± 0.4 | 7.8 ± 1.0 | 5.4 ± 0.7 |

| CHOP / Tubulin | 1.0 | 1.5 ± 0.3 | 11.3 ± 1.8 | 16.7 ± 2.2 |

Table 3: Cell Viability and Apoptosis (Measured at 24 hours post-treatment with ER stress inducer ± PERK inhibitor GSK2606414)

| Treatment | % Viable Cells (MTT Assay) | % Apoptotic Cells (Annexin V+) |

| Vehicle Control | 100 ± 5.0 | 4.5 ± 1.2 |

| Tunicamycin (1 µg/mL) | 55 ± 6.2 | 42.1 ± 5.5 |

| Tunicamycin + PERK inhibitor | 78 ± 7.1 | 18.5 ± 3.9 |

| Thapsigargin (1 µM) | 48 ± 5.5 | 48.9 ± 6.1 |

| Thapsigargin + PERK inhibitor | 71 ± 6.8 | 22.4 ± 4.3 |

Experimental Protocols

Investigating the PERK pathway involves a combination of techniques to induce stress and measure the activation and downstream consequences of the signaling cascade.

Induction of ER Stress

-

Objective: To induce the accumulation of unfolded proteins in the ER.

-

Method 1: Tunicamycin Treatment

-

Principle: Tunicamycin is an inhibitor of N-linked glycosylation. Proteins that are not properly glycosylated cannot fold correctly, leading to their accumulation in the ER.

-

Protocol: Prepare a stock solution of Tunicamycin (e.g., 5 mg/mL in DMSO). Culture cells to 70-80% confluency. Treat cells with a final concentration of 0.5-5 µg/mL Tunicamycin in complete culture medium for the desired time (typically 2-24 hours). A vehicle control (DMSO) must be run in parallel.

-

-

Method 2: Thapsigargin Treatment

-

Principle: Thapsigargin is a non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[20] Inhibition of SERCA depletes ER calcium stores, which are essential for the function of calcium-dependent chaperones, thus impairing protein folding.[20]

-

Protocol: Prepare a stock solution of Thapsigargin (e.g., 1 mM in DMSO). Culture cells to 70-80% confluency. Treat cells with a final concentration of 0.1-1 µM Thapsigargin in complete culture medium for the desired time. A vehicle control (DMSO) must be run in parallel.

-

Assessing PERK Pathway Activation by Western Blot

-

Objective: To measure the phosphorylation of PERK and eIF2α, and the expression of downstream proteins ATF4 and CHOP.

-

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-GAPDH or anti-Tubulin).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities, normalizing target proteins to total protein or loading control.

-

Experimental Workflow Visualization

Caption: Workflow for studying PERK signaling from cell treatment to endpoint analysis.

Conclusion

The PERK signaling pathway is a cornerstone of the unfolded protein response, acting as a primary sensor of ER stress and a critical arbiter of cell fate. Its initial activation triggers a pro-survival program characterized by translational attenuation and the induction of adaptive genes via the ATF4 transcription factor.[12] However, under sustained stress, this pathway undergoes a functional switch to promote apoptosis, primarily through the action of CHOP.[12][15] The direct phosphorylation of other substrates like Nrf2 and the induction of autophagy further highlight the multifaceted role of PERK in integrating various stress responses to maintain cellular homeostasis.[13][18]

Given its central role in cell survival and death, the PERK pathway has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][4][21] A thorough understanding of its complex signaling network, bolstered by the robust experimental methodologies outlined in this guide, is essential for professionals seeking to modulate this pathway for therapeutic benefit.

References

- 1. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosstalk between endoplasmic reticulum stress response and autophagy in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PERK modulators and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. youtube.com [youtube.com]

- 11. Molecular Pathways: The PERKs and Pitfalls of Targeting the Unfolded Protein Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. PERK Integrates Autophagy and Oxidative Stress Responses To Promote Survival during Extracellular Matrix Detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. PERK signaling through C/EBPδ contributes to ER stress-induced expression of immunomodulatory and tumor promoting chemokines by cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on AMG PERK 44 and its Role in Autophagy Induction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. To cope with this stress, cells activate a complex signaling network known as the Unfolded Protein Response (UPR). One of the three main sensors of the UPR is the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). Upon activation by ER stress, PERK dimerizes and autophosphorylates, initiating a signaling cascade that impacts protein synthesis, antioxidant responses, and cell fate decisions. A critical downstream process regulated by PERK signaling is autophagy, a catabolic mechanism involving the lysosomal degradation of cellular components to maintain homeostasis and support survival during stress.

AMG PERK 44 is a potent and highly selective, orally bioavailable inhibitor of PERK.[1] Its specificity makes it an invaluable chemical probe for elucidating the precise roles of PERK in various cellular processes, including the complex interplay between ER stress and autophagy. This guide provides a comprehensive technical overview of this compound, focusing on its quantitative characteristics, the signaling pathways it modulates to influence autophagy, and detailed experimental protocols for its application in research.

Quantitative Profile of this compound

This compound has been characterized through various in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic properties. The data are summarized below for clear comparison.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Metric | Value | Reference(s) |

|---|---|---|---|---|

| PERK | TR-FRET Kinase Assay | IC50 | 6 nM | [1][2][3] |

| pPERK (cellular) | Cell-free Autophosphorylation | IC50 | 84 nM | [1][3] |

| Protein Synthesis Rescue | U2OS Cellular Assay | EC50 | 400 nM | [3] |

| GCN2 | TR-FRET Kinase Assay | IC50 | 7,300 nM | [1][3][4] |

| B-Raf | Kinase Assay | IC50 | >1,000 nM | [1][3][4] |

| Other Kinases (panel of 387) | KINOMEscan | % of Control @ 1 µM | <50% |[2] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Species | Metric | Value | Reference(s) |

|---|---|---|---|---|

| PERK Autophosphorylation Inhibition | Mouse (Matrigel Plug Assay) | ED50 | 3 mg/kg | [1] |

| PERK Autophosphorylation Inhibition | Mouse (Matrigel Plug Assay) | ED90 | 60 mg/kg | [1] |

| Clearance (CL) | Sprague-Dawley Rat (IV) | L/h·kg | 1.6 | [1] |

| Volume of Distribution (Vss) | Sprague-Dawley Rat (IV) | L/kg | 3.6 | [1] |

| Mean Residence Time (MRT) | Sprague-Dawley Rat (IV) | hours | 2.3 |[1] |

Core Signaling Pathway: PERK-Mediated Autophagy

PERK activation is a central event in the induction of autophagy in response to ER stress. The canonical pathway involves the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which paradoxically leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[5][6] ATF4, a key transcription factor, then upregulates the expression of essential autophagy-related genes (ATGs), promoting the formation of the autophagosome.[5][6] By inhibiting PERK's kinase activity, this compound effectively blocks this entire downstream cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Probe AMG-PERK-44 | Chemical Probes Portal [chemicalprobes.org]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. The kinase PERK and the transcription factor ATF4 play distinct and essential roles in autophagy resulting from tunicamycin-induced ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PERK Integrates Autophagy and Oxidative Stress Responses To Promote Survival during Extracellular Matrix Detachment - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Effects of PERK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein Kinase R (PKR)-like Endoplasmic Reticulum (ER) Kinase (PERK) is a critical sensor of ER stress and a central component of the Unfolded Protein Response (UPR).[1][2] Under conditions of ER stress, such as the accumulation of misfolded proteins, PERK is activated to restore homeostasis. It achieves this primarily by phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[1][2][3] Concurrently, this event selectively promotes the translation of activating transcription factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[1][2] Given its pivotal role in cell fate decisions, the PERK signaling pathway has emerged as a promising therapeutic target for a range of diseases, most notably cancer and neurodegenerative disorders.[1][4] This guide provides a comprehensive technical overview of the effects of PERK inhibition, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling network.

The PERK Signaling Pathway

The activation of PERK is a tightly regulated process. Under homeostatic conditions, PERK is held in an inactive state through its association with the ER chaperone BiP (Binding immunoglobulin protein).[3] The accumulation of unfolded proteins in the ER lumen leads to the dissociation of BiP from PERK, facilitating PERK's dimerization and autophosphorylation, and subsequent activation.[3]

Activated PERK then initiates a signaling cascade with both pro-survival and pro-apoptotic outcomes. The initial response is generally cytoprotective, aimed at resolving ER stress. However, chronic activation of the PERK pathway can trigger apoptosis, primarily through the ATF4-mediated induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][5]

Effects of PERK Inhibition: A Quantitative Overview

The therapeutic rationale for inhibiting PERK stems from its dual role in cell fate. In cancer, tumor cells often exhibit high levels of ER stress due to rapid proliferation and a harsh microenvironment.[1] In this context, PERK signaling can be a pro-survival mechanism, and its inhibition can push cancer cells towards apoptosis.[1] Conversely, in many neurodegenerative diseases, chronic PERK activation and the resultant translational repression are thought to contribute to neuronal death.[1][6] Here, PERK inhibition can be neuroprotective by restoring protein synthesis.[6][7]

The following tables summarize key quantitative data on the effects of prominent PERK inhibitors.

Table 1: In Vitro Potency of PERK Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell-based IC50 (nM) | Reference(s) |

| GSK2606414 | PERK | 0.4 | ~10-30 | [1][3] |

| GSK2656157 | PERK | 0.9 | ~10-30 | [1][8] |

| ISRIB (trans-isomer) | Downstream of p-eIF2α | 5 | 5 | [1][9] |

| AMG PERK 44 | PERK | 6 | N/A | [4] |

Table 2: Effects of PERK Inhibitors on Cell Viability and Tumor Growth

| Inhibitor | Cell Line / Model | Effect | Quantitative Data | Reference(s) |

| GSK2606414 | Multiple Myeloma Cell Lines | Decreased cell viability | Dose- and time-dependent decrease | [3] |

| GSK2606414 | Retinal Pigment Epithelial Cells | Inhibited cell proliferation | Dose-dependent inhibition | [2] |

| GSK2656157 | Human Tumor Xenografts (Pancreatic, Multiple Myeloma) | Inhibited tumor growth | 54-114% tumor growth inhibition at 150 mg/kg | [4] |

| HC-5404 | Renal Cell Carcinoma Xenografts | Decreased metastatic disease | Significant decrease in P-PERK and P-eIF2α levels | [10] |

| ISRIB | Prion-diseased mice | Neuroprotection | Partial restoration of protein synthesis to ~70% of control | [7] |

Table 3: Modulation of Downstream PERK Signaling by Inhibitors

| Inhibitor | Cell Line / Condition | Downstream Target | Effect | Fold Change / % Change | Reference(s) |

| GSK2606414 | A549 cells (ORF3a transfected) | ATF4, CHOP, PUMA mRNA | Decrease | Significant decrease | [1] |

| GSK2606414 | High glucose-treated N2A cells | p-PERK, p-eIF2α, ATF4, CHOP protein | Decrease | Significant decrease | [9] |

| GSK2606414 | ARPE-19 cells (TG-induced ER stress) | CHOP, VEGF mRNA | Decrease | Significant reduction at >0.5 µM | [2] |

| ISRIB | Prion-diseased mice | ATF4 protein | Decrease | Marked reduction | [7] |

Experimental Protocols for Studying PERK Inhibition

This section provides detailed methodologies for key experiments used to investigate the effects of PERK inhibition.

In Vitro PERK Kinase Assay

This assay directly measures the enzymatic activity of PERK and the inhibitory potential of compounds.

Objective: To determine the IC50 of a test compound against PERK kinase activity.

Materials:

-

Recombinant active PERK enzyme

-

eIF2α protein (substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl, 2 mM DTT)

-

Test compound (PERK inhibitor)

-

P81 phosphocellulose paper or similar capture method

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant PERK enzyme, and eIF2α substrate.

-

Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[11]

-

Stop the reaction (e.g., by adding EDTA or spotting onto P81 paper).

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for PERK Pathway Proteins

This technique is used to detect the levels of total and phosphorylated PERK and eIF2α, as well as downstream proteins like ATF4 and CHOP.

Objective: To assess the effect of a PERK inhibitor on the phosphorylation status and expression levels of key pathway components.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine protein concentration of the lysates (e.g., using a BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Genes

This method is used to measure changes in the mRNA levels of ATF4 and CHOP in response to PERK inhibition.

Objective: To quantify the effect of a PERK inhibitor on the transcription of ATF4 and CHOP.

Materials:

-

RNA isolated from treated and untreated cells

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, β-actin)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Isolate total RNA from cells using a suitable method (e.g., TRIzol or a column-based kit).

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Set up qPCR reactions containing cDNA, primers for the target genes and housekeeping gene, and qPCR master mix.

-

Run the qPCR reactions in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Cell Viability Assay

This assay measures the effect of PERK inhibition on cell proliferation and survival.

Objective: To determine the cytotoxicity of a PERK inhibitor.

Materials:

-

Cells of interest

-

96-well plates

-

PERK inhibitor at various concentrations

-

Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP levels)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PERK inhibitor. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. biorxiv.org [biorxiv.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Partial restoration of protein synthesis rates by the small molecule ISRIB prevents neurodegeneration without pancreatic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (ISMRM 2013) Pharmacological Effects of GSK2656157, a Novel PERK Kinase Inhibitor, on Tumor Growth and Angiogenesis Using DCE-MRI in Pancreatic Tumor Model [archive.ismrm.org]

- 9. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Publishers Panel [ppch.pl]

AMG PERK 44: A Technical Guide to Studying eIF2α Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMG PERK 44, a potent and selective inhibitor of the Pancreatic Eukaryotic Translation Initiation Factor 2-alpha Kinase (PERK). This document details its mechanism of action, its application in studying the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), and provides detailed protocols for key experimental procedures.

Introduction

Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. To cope with this stress, cells activate a complex signaling network known as the Unfolded Protein Response (UPR).[1] PERK is a critical ER stress sensor and a key component of the UPR.[2] Upon activation, PERK phosphorylates eIF2α, leading to a global attenuation of protein synthesis, which reduces the protein load on the ER.[2] However, this phosphorylation also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve ER stress or, if the stress is prolonged, induce apoptosis.[3][4]

This compound is a valuable research tool for dissecting the intricate role of the PERK-eIF2α signaling axis in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders.[5][6]

This compound: Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating its effective application in experimental design.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (PERK) | 6 nM | TR-FRET assay (1 µM ATP) | [7][8] |

| Cellular pPERK IC₅₀ | 84 nM | Not specified | [8][9] |

| Cellular PERK Inhibition | 0.22 - 0.74 µM | Not specified | [3] |

Table 1: Potency of this compound

| Kinase | IC₅₀ | Selectivity Fold (vs. PERK) | Reference |

| PERK | 6 nM | - | [7][8] |

| GCN2 | 7300 nM | >1000 | [8] |

| B-Raf | >1000 nM | >160 | [8] |

| Other (387 kinases) | - | >160 | [8][10] |

Table 2: Selectivity Profile of this compound

| Species | Dose | Administration | Effect | Reference |

| Mice | 3-100 mg/kg | Oral | Robustly inhibits PERK autophosphorylation (ED₅₀=3 mg/kg; ED₉₀=60 mg/kg at 4 hours) | [8][9] |

| Mice | 12.5 mg/kg | Intraperitoneal (daily) | Attenuates tumor growth | [10] |

| Mice | 12 or 24 mg/kg | Intraperitoneal (daily) | Delayed tumor growth | [11] |

| Mice | 21.4 µmol/kg (12 mg/kg) | Intravenous | Repressed PERK auto-phosphorylation in the liver | [3] |

| Rats and Mice | 1 mg/kg | Intravenous | CL: 1.6 L/h·kg, Vss: 3.6 L/kg, MRT: 2.3 hours | [8][9] |

Table 3: In Vivo Activity of this compound

Signaling Pathway

The following diagram illustrates the central role of PERK in the eIF2α phosphorylation pathway and the point of intervention for this compound.

Caption: The PERK-eIF2α signaling pathway under ER stress and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study eIF2α phosphorylation.

Western Blotting for Phosphorylated eIF2α

This protocol details the detection of phosphorylated eIF2α (p-eIF2α) and total eIF2α in cell lysates.

1. Cell Lysis:

-

Treat cells with the desired concentration of this compound and/or an ER stress inducer (e.g., thapsigargin, tunicamycin).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C. A typical dilution is 1:1000 in 5% BSA/TBST.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A typical dilution is 1:5000 in 5% milk/TBST.

-

Wash the membrane three times for 10 minutes each with TBST.

-

To assess total eIF2α levels, the same membrane can be stripped and re-probed with an antibody against total eIF2α, or a parallel gel can be run.

5. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.

Caption: A streamlined workflow for Western Blot analysis of p-eIF2α.

In Vivo Administration of this compound in Mice

This protocol outlines the preparation and administration of this compound to mice for studying its effects on eIF2α phosphorylation in tissues.

1. Formulation of this compound for Injection:

-

For intraperitoneal (i.p.) injection, a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[9]

-

For intravenous (i.v.) injection, this compound can be dissolved in DMSO and then diluted in a suitable vehicle such as saline or 150 mM dextrose to a final DMSO concentration of 6% or less.[3]

-

For oral gavage, this compound can be formulated in vehicles like 0.5% methylcellulose.

2. Dosing and Administration:

-

The dosage of this compound can range from 3 mg/kg to 100 mg/kg for oral administration and 12-24 mg/kg for intraperitoneal injection, depending on the experimental goals.[8][10][11]

-

For acute studies of PERK inhibition, a single dose may be administered. For chronic studies, daily administration is often employed.

-

Administer the prepared this compound solution to mice via the chosen route (i.p., i.v., or oral gavage).

3. Tissue Collection and Processing:

-

At the desired time point after the final dose, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Perfuse the animals with ice-cold PBS to remove blood from the tissues.

-

Dissect the target tissues (e.g., liver, brain, tumor) and either snap-freeze them in liquid nitrogen for later analysis or immediately homogenize them in lysis buffer.

-

For protein analysis, homogenize the tissues in RIPA buffer with protease and phosphatase inhibitors.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant for subsequent Western blot analysis as described in the previous protocol.

Cell Viability Assay

This protocol describes a common method to assess the effect of this compound on cell viability, for example, using a CellTiter-Glo® Luminescent Cell Viability Assay.

1. Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth during the experiment.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Assay Procedure (CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]

-

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[7][12]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][12]

4. Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.

Conclusion

This compound is a highly potent and selective inhibitor of PERK, making it an indispensable tool for investigating the role of the PERK-eIF2α signaling pathway in cellular stress responses. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments for researchers in both academic and industrial settings. Careful consideration of the experimental context, including cell type, treatment conditions, and appropriate controls, is crucial for obtaining meaningful and reliable results.

References

- 1. Quantification of eIF2α Phosphorylation Associated with Mitotic Catastrophe by Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptglab.com [ptglab.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. texaschildrens.org [texaschildrens.org]

- 7. promega.com [promega.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 11. Unfolded protein response mediator PERK governs myeloid cell-driven immunosuppression in tumors through inhibition of STING signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ch.promega.com [ch.promega.com]

Methodological & Application

Application Notes and Protocols: AMG PERK 44 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event attenuates global protein synthesis while promoting the translation of specific stress-response proteins, such as activating transcription factor 4 (ATF4). Dysregulation of the PERK signaling pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

AMG PERK 44 is a potent and highly selective, orally active inhibitor of PERK with a reported IC50 of 6 nM.[1][2][3][4] It exhibits over 1,000-fold selectivity against the related kinase GCN2 and has a clean selectivity profile against a large panel of other kinases.[1][2][4] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against the PERK enzyme.

PERK Signaling Pathway

Under ER stress, the chaperone protein BiP/GRP78 dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates eIF2α, which in turn reduces global protein synthesis to alleviate the protein folding load on the ER. Phosphorylated eIF2α also selectively promotes the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and, under prolonged stress, apoptosis.

Caption: PERK signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory activity of this compound and other compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). The results can be summarized in a table for clear comparison.

| Compound | PERK IC50 (nM) | GCN2 IC50 (nM) | B-Raf IC50 (nM) | Selectivity (GCN2/PERK) | Selectivity (B-Raf/PERK) |

| This compound | 6 | 7300 | >1000 | ~1217 | >167 |

| Compound X | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] |

| Compound Y | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] |

Data for this compound is based on published literature.[1][4]

Experimental Protocols

This protocol describes an in vitro kinase assay using the ADP-Glo™ Kinase Assay platform to measure the inhibition of recombinant human PERK by this compound. The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials and Reagents

-

Enzyme: Recombinant Human PERK (catalytic domain, e.g., from Thermo Fisher Scientific or Carna Biosciences).

-

Substrate: Recombinant Human eIF2α or a suitable peptide substrate.

-

Inhibitor: this compound (e.g., from MedchemExpress, Tocris Bioscience, or Cayman Chemical).

-

Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega).

-

Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

ATP: Adenosine 5'-triphosphate.

-

Plates: White, opaque 384-well plates.

-

Instrumentation: Luminometer.

Experimental Workflow Diagram

Caption: Workflow for the this compound in vitro kinase assay.

Step-by-Step Protocol

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

-

Assay Plate Setup:

-

To the wells of a 384-well plate, add the appropriate volume of the serially diluted this compound or DMSO for control wells (e.g., 1 µL).

-

Include "no enzyme" controls (for background) and "no inhibitor" controls (for maximal activity).

-

-

Kinase Reaction:

-

Prepare a solution of recombinant PERK enzyme in Kinase Reaction Buffer.

-

Add the PERK enzyme solution to each well (except "no enzyme" controls) and mix.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a master mix of the eIF2α substrate and ATP in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for PERK, if known, to accurately determine the IC50 of ATP-competitive inhibitors.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

-

ADP Detection (using ADP-Glo™):

-

Following the kinase reaction incubation, add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to all wells to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (from "no enzyme" controls) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This protocol provides a robust and reliable method for determining the in vitro inhibitory activity of this compound against its target, the PERK kinase. The use of a luminescence-based assay platform like ADP-Glo™ offers high sensitivity and is amenable to high-throughput screening. The provided diagrams and data table structure are intended to facilitate experimental planning, execution, and reporting for researchers in the field of drug discovery and development.

References

- 1. Identification and characterization of PERK activators by phenotypic screening and their effects on NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PERK Proteins | Thermo Fisher Scientific [thermofisher.com]

- 3. Development of a cell-free screening assay for the identification of direct PERK activators | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes: Utilizing AMG PERK 44 in Cell Culture Models

Introduction

AMG PERK 44 is a potent, highly selective, and orally bioavailable inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2][3][4] PERK is a critical transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[5][6][7] In the context of cancer, PERK signaling can be co-opted by tumor cells to adapt to the stressful microenvironment characterized by hypoxia and nutrient deprivation, thereby promoting survival, metastasis, and chemoresistance.[6][8][9] this compound provides a valuable tool for researchers to investigate the roles of PERK signaling in various physiological and pathological processes. These application notes provide detailed protocols and data for the effective use of this compound in cell culture models.

Data Presentation

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (PERK, cell-free) | 6 nM | TR-FRET Assay | [1][2][3][4][10] |

| IC₅₀ (pPERK, cellular) | 84 nM | Cell-free Assay | [1][3][4][10] |

| EC₅₀ (Protein Synthesis Rescue) | 400 nM | U2OS Cells | [10] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | IC₅₀ | Selectivity Fold vs. PERK | Reference |

| PERK | 6 nM | - | [1][10] |

| GCN2 | 7,300 nM | ~1000-fold | [1][2][3][10] |

| B-Raf | >1,000 nM | >160-fold | [1][2][3][10] |

| Other Kinases | No significant inhibition | Screened against a panel of 387 kinases with a clean profile. | [11] |

Signaling Pathways and Experimental Visualizations

Diagrams generated using Graphviz illustrate the mechanism of action and experimental workflows.

Caption: PERK signaling pathway under ER stress and inhibition by this compound.

Caption: General experimental workflow for studying this compound in cell culture.

Caption: Logical flow from cellular stress to outcomes modulated by this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reagent: this compound powder

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 5.61 mg of this compound (MW: 561.07 g/mol ) in 1 mL of sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or -80°C for up to one year.[1]

-

2. General Protocol for Cell Treatment

This protocol provides a general guideline. Optimal concentrations and treatment times should be determined empirically for each cell line and experimental setup. A typical concentration range for cellular assays is 100 nM to 1 µM.[10][11][12]

-

Materials:

-

Cultured cells in appropriate media

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin), optional

-

-

Procedure:

-

Seed cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

(Optional) ER Stress Induction: If studying the inhibitory effect under ER stress, pre-treat cells with an appropriate concentration of an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin) for a specified duration (e.g., 2-4 hours) before adding this compound.

-

Inhibitor Treatment: Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh culture medium to the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired experimental duration (e.g., 4, 12, 24, or 48 hours).

-

Proceed with downstream analysis (e.g., Western Blot, Cell Viability Assay).

-

3. Protocol: Western Blot for PERK Pathway Inhibition

This protocol is designed to verify the inhibitory activity of this compound by measuring the phosphorylation status of PERK and its downstream target, eIF2α.

-

Procedure:

-

Follow the "General Protocol for Cell Treatment," typically using a shorter incubation time (e.g., 4-8 hours) to capture the signaling event. Include a positive control group treated with an ER stress inducer alone to ensure the pathway is activated.

-

After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-PERK (Thr980)

-

Total PERK

-

Phospho-eIF2α (Ser51)

-

Total eIF2α

-

ATF4

-

β-Actin or GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein. A significant decrease in this ratio in this compound-treated samples compared to the ER stress-induced control indicates successful inhibition.[12]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. This compound (AMG44) | PERK inhibitor | Probechem Biochemicals [probechem.com]

- 5. PERK-Olating Through Cancer: A Brew of Cellular Decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Probe AMG-PERK-44 | Chemical Probes Portal [chemicalprobes.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for AMG PERK 44 Treatment in Mouse Models of Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AMG PERK 44 is a potent and highly selective, orally bioavailable inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK).[1] PERK is a critical mediator of the unfolded protein response (UPR), an adaptive signaling pathway activated by endoplasmic reticulum (ER) stress.[2][3] In the tumor microenvironment, chronic ER stress can promote cancer cell survival, adaptation, and immunosuppression.[3][4][5] Inhibition of PERK signaling with this compound presents a promising therapeutic strategy to enhance anti-tumor immunity and impede tumor progression.[4][5] These application notes provide detailed protocols and data for the use of this compound in preclinical mouse models of cancer.

Mechanism of Action

This compound selectively inhibits the autophosphorylation and activation of PERK.[1][6] This blockade prevents the subsequent phosphorylation of its downstream substrate, eukaryotic initiation factor 2α (eIF2α), thereby modulating protein synthesis and downstream signaling cascades, including the expression of activating transcription factor 4 (ATF4).[2] By disrupting this adaptive pathway, this compound can render cancer cells more susceptible to therapy-induced stress and enhance the efficacy of immunotherapy.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological properties and efficacy of this compound.

Table 1: In Vitro and In Vivo Pharmacology of this compound

| Parameter | Value | Cell/Animal Model | Reference |

| IC₅₀ (PERK) | 6 nM | Cell-free assay | [1][6] |

| IC₅₀ (cellular pPERK) | 84 nM | Cell-free assay | [1] |

| Selectivity (vs. GCN2) | >1000-fold | Cell-free assay | [1][7] |

| Selectivity (vs. B-Raf) | >160-fold | Cell-free assay | [1] |

| In Vivo ED₅₀ (pPERK inhibition) | 3 mg/kg | Athymic nude mice | [1] |

| In Vivo ED₉₀ (pPERK inhibition) | 60 mg/kg | Athymic nude mice | [1] |

| Clearance (CL) | 1.6 L/h·kg | Sprague-Dawley rats & CD-1 mice | [1] |

| Volume of Distribution (Vss) | 3.6 L/kg | Sprague-Dawley rats & CD-1 mice | [1] |

| Mean Residence Time (MRT) | 2.3 hours | Sprague-Dawley rats & CD-1 mice | [1] |

Table 2: Summary of In Vivo Efficacy Studies of this compound in Mouse Cancer Models

| Tumor Model | Mouse Strain | This compound Dose & Route | Key Findings | Reference |

| B16 Melanoma | C57BL/6J | 12 or 24 mg/kg, i.p. daily | Delayed tumor growth, reduced MDSC immunosuppressive activity, increased IFNγ+ CD8+ TILs, synergy with anti-PD-L1. | [5] |

| SM1 Melanoma | C57BL/6J | Not specified | Induced tumor rejection. | [4] |

| Lewis Lung Carcinoma (LLC) | C57BL/6J | Not specified | Delayed tumor growth in combination with CD8+ T cell depletion studies. | [5] |

| Doxycycline-inducible PERK Matrigel™ plug | Not specified | 1, 3, 10, and 30 mg/kg | Dose-dependent reduction in intratumoral PERK autophosphorylation. | [6] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in Syngeneic Mouse Tumor Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in immunocompetent mouse models.

1. Animal Models and Tumor Implantation:

-

Mouse Strains: Wild-type C57BL/6J mice (6-8 weeks old) are commonly used for syngeneic models like B16 melanoma and Lewis Lung Carcinoma.[4][5] For studies involving specific immune cell deficits, Rag1⁻/⁻ mice can be utilized.[4][5]

-

Tumor Cell Lines: B16-F10 (melanoma) or LLC (Lewis Lung Carcinoma) cells.

-

Implantation: Subcutaneously inject 1 x 10⁵ to 5 x 10⁵ tumor cells in 100 µL of sterile PBS or media into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before initiating treatment. Measure tumor volume with digital calipers every 2-3 days using the formula: Volume = (length x width²)/2.

2. This compound Formulation and Administration:

-

Formulation: While the exact vehicle is not consistently reported in the provided search results, a common vehicle for in vivo studies with small molecule inhibitors is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. It is crucial to perform small-scale solubility tests.

-

Dosage: Effective doses range from 12 to 24 mg/kg.[5] A dose-response study may be necessary for new models.

-